molecular formula C11H7BrO B1279822 7-Bromonaphthalene-2-carbaldehyde CAS No. 627527-17-7

7-Bromonaphthalene-2-carbaldehyde

Cat. No.: B1279822
CAS No.: 627527-17-7
M. Wt: 235.08 g/mol
InChI Key: JJRAGKQULVEFTB-UHFFFAOYSA-N
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Description

7-Bromonaphthalene-2-carbaldehyde is a useful research compound. Its molecular formula is C11H7BrO and its molecular weight is 235.08 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Photo-Dissociation Studies : Dissociation of bromonaphthalene molecular ions was studied using time-resolved photo-dissociation and photoionization mass spectrometry, which is essential for understanding the heat of formation of naphthyl ion and other chemical properties (Gotkis et al., 1993).

  • Synthesis of Naphthazepine and Naphthazonine Ring Systems : 7-Bromonaphthalene-2-carbaldehyde derivatives have been used in novel syntheses of naphtho-fused azepines and benzazonine, indicating their importance in developing complex organic compounds (Földi et al., 2010).

  • Diversity-Oriented Synthesis : The structure of 8-halonaphthalene-1-carbaldehyde has been utilized to synthesize a variety of polycyclic carbo- and heterocycles, showing its potential in creating diverse chemical compounds (Herrera et al., 2016).

  • Functionalization of Organic Chromophores : 7-Bromonaphthalene-2-carbaldehydes have been used in regioselective functionalization of potent organic chromophores. This is significant in the preparation of functionalized fluorene derivatives, essential in organic light-emitting diode (OLED) technology (Göbel et al., 2018).

  • Multi-Walled Carbon Nanotube Surface Modification : 7-Bromo-9,9-dioctylfluorene-2-carbaldehyde has been used to modify the surface of multi-walled carbon nanotubes (MWCNTs), demonstrating its applicability in nanotechnology and material science (Xu et al., 2007).

Properties

IUPAC Name

7-bromonaphthalene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrO/c12-11-4-3-9-2-1-8(7-13)5-10(9)6-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJRAGKQULVEFTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CC(=C2)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60465474
Record name 7-bromonaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

627527-17-7
Record name 7-bromonaphthalene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60465474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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